molecular formula C13H20N2O B5820846 N,N-diisopropyl-N'-phenylurea CAS No. 1461-81-0

N,N-diisopropyl-N'-phenylurea

Cat. No.: B5820846
CAS No.: 1461-81-0
M. Wt: 220.31 g/mol
InChI Key: PWLKEIDJQXTQCX-UHFFFAOYSA-N
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Description

N,N-diisopropyl-N’-phenylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of two isopropyl groups and one phenyl group attached to the nitrogen atoms of the urea moiety

Mechanism of Action

Target of Action

N,N-diisopropyl-N’-phenylurea, also known as 3-phenyl-1,1-di(propan-2-yl)urea, primarily targets the Epoxide Hydrolase enzyme . This enzyme plays a crucial role in the metabolism of various endogenous chemical compounds.

Mode of Action

The compound interacts with its target, the Epoxide Hydrolase enzyme, by binding to its active site. This interaction can lead to changes in the enzyme’s activity, potentially inhibiting its function . .

Biochemical Pathways

It is known that the compound can influence the metabolism of endogenous compounds by interacting with the epoxide hydrolase enzyme This could potentially affect various biochemical pathways in which this enzyme is involved

Pharmacokinetics

It is known that the compound can be absorbed and distributed in the body to reach its target, the epoxide hydrolase enzyme

Result of Action

It is known that the compound can interact with the epoxide hydrolase enzyme, potentially leading to changes in the enzyme’s activity . These changes could have various effects at the molecular and cellular levels, depending on the specific roles of the enzyme in different cellular processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of N,N-diisopropyl-N’-phenylurea. Factors such as temperature, pH, and the presence of other chemical compounds can affect the compound’s stability and its ability to interact with its target, the Epoxide Hydrolase enzyme . .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-diisopropyl-N’-phenylurea can be synthesized through the reaction of carbamoylated oximes with N,N-diisopropyl-N’-phenylurea in diethyl ether at room temperature. The reaction typically involves stirring the mixture for a few hours, followed by the removal of the solvent under vacuum and recrystallization from ether-petroleum ether .

Industrial Production Methods: Industrial production of N,N-diisopropyl-N’-phenylurea may involve the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents. This method is efficient, scalable, and environmentally friendly, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: N,N-diisopropyl-N’-phenylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert N,N-diisopropyl-N’-phenylurea into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N,N-diisopropyl-N’-phenylurea has several scientific research applications, including:

Comparison with Similar Compounds

N,N-diisopropyl-N’-phenylurea can be compared with other similar compounds, such as:

Uniqueness: N,N-diisopropyl-N’-phenylurea is unique due to the presence of both isopropyl and phenyl groups, which confer specific steric and electronic properties. These characteristics make it suitable for a wide range of applications in different scientific and industrial fields.

Properties

IUPAC Name

3-phenyl-1,1-di(propan-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-10(2)15(11(3)4)13(16)14-12-8-6-5-7-9-12/h5-11H,1-4H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLKEIDJQXTQCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461-81-0
Record name 1,1-DIISOPROPYL-3-PHENYLUREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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